molecular formula C6H7N3O B3293068 N-methylpyrazine-2-carboxamide CAS No. 88393-94-6

N-methylpyrazine-2-carboxamide

Cat. No.: B3293068
CAS No.: 88393-94-6
M. Wt: 137.14 g/mol
InChI Key: OPVFDBZMQPCJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazine (B50134) Derivatives in Medicinal Chemistry and Biological Sciences

Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms at the 1 and 4 positions, is a structural motif of significant interest in chemistry and biology. researchgate.netunimas.my The first synthesis of a pyrazine derivative, later identified as 2,3,5,6-tetraphenylpyrazine, was reported by Laurent in 1844. researchgate.net Naturally occurring pyrazines are found in a wide array of sources, including plants, insects, and microorganisms, and they are known to contribute significantly to the flavor and aroma of many raw and processed foods. researchgate.netunimas.my For instance, tetramethylpyrazine was isolated from cultures of Bacillus subtilis in 1962. unimas.my

The unique physicochemical properties of the pyrazine ring, such as its weak basicity and ability to participate in hydrogen bonding, have made its derivatives valuable scaffolds in medicinal chemistry. researchgate.net Over the years, research has shown that compounds incorporating the pyrazine moiety exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.govbenthamdirect.comtandfonline.comresearchgate.net This wide range of biological activities has established pyrazine derivatives as a "privileged scaffold" in drug discovery, leading to the development of several clinically used pharmaceuticals. benthamdirect.commdpi.com The historical development of pyrazine chemistry has seen various synthetic approaches, including condensation reactions, ring closures, and metal-catalyzed cross-couplings, to generate diverse derivatives for biological evaluation. unimas.myunimas.my

Significance of the Pyrazine-2-carboxamide Core in Contemporary Chemical and Biological Research

The pyrazine-2-carboxamide structure is a key pharmacophore found in numerous biologically active compounds. Its importance is highlighted by the antitubercular drug pyrazinamide (B1679903) (PZA), a first-line agent for treating tuberculosis. mdpi.comnih.gov PZA is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. nih.gov This established role has spurred extensive research into other pyrazine-2-carboxamide derivatives to discover new therapeutic agents.

Contemporary research has demonstrated that the pyrazine-2-carboxamide core is a versatile scaffold for developing inhibitors of various biological targets. For example, derivatives have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are crucial oncogenic drivers in several cancers. nih.govacs.org Studies have explored the structure-activity relationships (SAR) of this core, leading to the discovery of compounds with significant antitumor activity in cancer cell lines. nih.govacs.org Furthermore, the pyrazine-2-carboxamide framework is integral to the development of agents targeting protozoan parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. acs.org Researchers have synthesized 6-arylpyrazine-2-carboxamides that show potent and selective activity against the parasite. acs.org The structural motif is also being investigated for its potential in creating inhibitors of mycobacterial Prolyl-tRNA synthetase and for its general antimicrobial properties against various bacterial and fungal pathogens. nih.govnih.gov

Overview of Research Trajectories for N-methylpyrazine-2-carboxamide and Related Analogues

This compound serves as a specific and valuable building block in various research domains, from materials science to medicinal chemistry. Its structure allows for systematic modifications to explore and optimize biological activity or physical properties.

In materials science, this compound (mpyza) has been used as a bridging ligand to construct metal-organic frameworks (MOFs). researchgate.nettcu.ac.jp For example, two-dimensional grid-like structures have been created with copper(II) ions, resulting in materials with interesting magnetic properties. researchgate.nettcu.ac.jp These studies investigate how the carboxamide group and the pyrazine ring coordinate with metal centers to form extended networks.

In medicinal chemistry, research has focused on synthesizing and evaluating various analogues of this compound for their biological potential. One area of investigation is the development of new antimicrobial agents. Studies on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have shown that modifying the substituents on the pyrazine ring and the amide nitrogen can significantly influence antimycobacterial activity. mdpi.com For instance, increasing the lipophilicity by elongating the alkyl chain at the 3-amino position can enhance activity against Mycobacterium tuberculosis. mdpi.com The formal N-methylation of the carboxamide moiety itself has been shown to slightly increase antitubercular activity when compared to the unsubstituted carboxamide. mdpi.com

The table below summarizes research findings on various this compound analogues and related compounds.

Compound SeriesTarget/ApplicationKey FindingsReference
N-alkyl-3-(alkylamino)pyrazine-2-carboxamidesAntimycobacterial Activity (M. tuberculosis)Activity increases with lipophilicity; 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides showed MIC values of 25 μg/mL. N-methylation of the carboxamide slightly increased activity. mdpi.com
Copper(II) complexes with this compound (mpyza)Metal-Organic Frameworks (MOFs)Formed 2D grid-like polymers with weak antiferromagnetic interactions between copper(II) ions. researchgate.nettcu.ac.jp
3-Aminopyrazine-2-carboxamide derivativesFGFR Inhibitors (Anticancer)SAR exploration led to potent pan-FGFR inhibitors with antitumor activity in cancer cell lines with FGFR abnormalities. nih.govacs.org
Adenosine-mimicking 3-(benzamido)pyrazine-2-carboxamidesInhibitors of Mycobacterial Prolyl-tRNA SynthetaseN-monomethylation of the C-2 carboxamide group led to a decreased stability in the binding pose to the target enzyme. nih.gov
Hydroxyethylamine (HEA) analogues with a 5-methylpyrazine-2-carboxamide (B1302251) moietyAntiplasmodial Activity (P. falciparum)Novel compounds demonstrated moderate antiplasmodial activity. miguelprudencio.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-7-6(10)5-4-8-2-3-9-5/h2-4H,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVFDBZMQPCJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Methylpyrazine 2 Carboxamide and Its Derivatives

Strategies for Pyrazine-2-carboxamide Synthesis

The synthesis of the pyrazine-2-carboxamide scaffold is a critical step in obtaining N-methylpyrazine-2-carboxamide and its analogues. Various chemical reactions and techniques have been developed to achieve this, focusing on efficiency, yield, and purity.

Amide Bond Formation Approaches

The direct formation of the amide bond is a cornerstone of pyrazine-2-carboxamide synthesis. This typically involves the reaction of a pyrazine-2-carboxylic acid derivative with an appropriate amine. A common method is the conversion of pyrazine-2-carboxylic acid to its more reactive acyl chloride, which then readily reacts with an amine. For instance, condensation of 6-chloro-, 5-tert-butyl-, or 6-chloro-5-tert-butylpyrazine-2-carboxylic acid chlorides with various ring-substituted anilines has been shown to produce a series of amide derivatives. nih.govresearchgate.netnih.gov

Another significant approach is the Yamaguchi esterification, which proceeds via a mixed anhydride (B1165640) intermediate. This method involves the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride, followed by the introduction of the amine in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netsemanticscholar.org This technique has been successfully utilized to generate various pyrazine-2-carboxylic acid derivatives. researchgate.netsemanticscholar.org

Condensation Reactions in Pyrazine (B50134) Ring Formation

The construction of the pyrazine ring itself is a fundamental aspect of synthesizing these compounds. Condensation reactions are a primary route to forming the core heterocyclic structure. Industrially, pyrazines can be synthesized by the condensation of ethylenediamine (B42938) with vicinal diols, such as propylene (B89431) glycol, often employing heterogeneous catalysts. nih.gov Another method involves the condensation of diaminomaleonitrile (B72808) with pyruvic aldehyde to yield 2,3-dicyano-5-methylpyrazine, which can be further processed to the desired carboxamide. technoarete.org The Gutknecht synthesis is a general and effective method for producing symmetrically substituted pyrazines. sciencemadness.org These condensation strategies provide the foundational pyrazine structure upon which the carboxamide and N-methyl groups are subsequently installed.

Advanced Coupling Reagents and Techniques (e.g., T3P, DCC/DMAP)

To facilitate the amide bond formation under mild conditions and with high yields, a variety of advanced coupling reagents are employed.

Propylphosphonic Anhydride (T3P) has emerged as an efficient reagent for the synthesis of pyrazine-2-carboxylic acid derivatives. rjpbcs.com T3P is known for its safety, ease of handling, and the simple aqueous workup of its byproducts. rxweb-prd.comnih.govsemanticscholar.org It activates the carboxylic acid, allowing for a smooth reaction with the amine. ribbitt.comcore.ac.uk This reagent has been successfully used in the coupling of substituted pyrazine-2-carboxylic acids with various piperazines. rjpbcs.com

Dicyclohexylcarbodiimide (DCC) in combination with 4-dimethylaminopyridine (DMAP) is a classic and widely used coupling system for the formation of ester and amide bonds. rsc.orgresearchgate.netreddit.com DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.comorganic-chemistry.org The addition of a catalytic amount of DMAP significantly accelerates the reaction. researchgate.netorganic-chemistry.org This method, known as Steglich esterification when used for esters, is also highly effective for amide synthesis. organic-chemistry.org

Below is a table summarizing the key features of these advanced coupling reagents.

Coupling ReagentKey AdvantagesTypical Reaction ConditionsByproducts
T3P Safe, non-toxic, high yields, low epimerization, easy aqueous workup. rjpbcs.comrxweb-prd.comnih.govMild conditions, often at room temperature. rjpbcs.comWater-soluble phosphate (B84403) salts. semanticscholar.org
DCC/DMAP Widely applicable, effective for sterically hindered substrates. researchgate.netorganic-chemistry.orgGenerally mild, often at room temperature.Dicyclohexylurea (DCU), which is often insoluble and removed by filtration. luxembourg-bio.com

Microwave-Assisted Synthetic Routes

The application of microwave irradiation has become an increasingly popular technique to accelerate organic reactions. tandfonline.comgsconlinepress.com In the synthesis of pyrazine derivatives, microwave assistance has been shown to lead to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.netacs.org This technology has been applied to the synthesis of various pyrazine-containing heterocyclic systems. researchgate.netmdpi.com The efficiency of microwave-assisted synthesis makes it a valuable tool for the rapid generation of libraries of pyrazine-2-carboxamide derivatives for further study. mdpi.com

Precursor Chemistry and Functionalization Strategies

The availability and synthesis of key precursors are crucial for the successful production of this compound. The primary precursor is pyrazine-2-carboxylic acid and its methylated forms.

Synthesis of Pyrazine-2-carboxylic Acid and its Methylated Analogues

Pyrazine-2-carboxylic acid is a fundamental building block. Its synthesis can be achieved through various routes. One common industrial method for producing 5-methylpyrazine-2-carboxylic acid involves the selective oxidation of 2,5-dimethylpyrazine. google.com This process can involve oxidation with agents like potassium permanganate. google.com

Another synthetic route to a methylated analogue, 2-methyl-5-pyrazine carboxylic acid, starts from the condensation of diaminomaleonitrile with acetone (B3395972) aldoxime. technoarete.org This is followed by hydrolysis and in-situ decarboxylation of the resulting 2,3-dicyano-5-methylpyrazine. technoarete.org Additionally, 3-hydroxy-5-methylpyrazine-2-carboxylic acid can be synthesized by reacting methylglyoxal (B44143) with 2-aminomalonamide in an alkaline solution, followed by hydrolysis. google.com The corresponding methyl esters of these carboxylic acids can be prepared through standard esterification procedures, for example, by reacting the acid with methanol (B129727) in the presence of an acid catalyst like Amberlyst 15 ion exchange resin. chemicalbook.com

The following table details some of the synthetic precursors for this compound.

Precursor CompoundSynthetic Starting MaterialsKey Reaction Steps
5-Methylpyrazine-2-carboxylic acid 2,5-DimethylpyrazineSelective oxidation. google.com
2-Methyl-5-pyrazine carboxylic acid Diaminomaleonitrile and acetone aldoximeCondensation, hydrolysis, and decarboxylation. technoarete.org
3-Hydroxy-5-methylpyrazine-2-carboxylic acid Methylglyoxal and 2-aminomalonamideReaction in alkaline solution and hydrolysis. google.com
Methyl 5-methylpyrazine-2-carboxylate 5-Methylpyrazinecarboxylic acid and methanolEsterification with an acid catalyst. chemicalbook.com

Selective Oxidation and Halogenation of Pyrazine Intermediates

The introduction of substituents onto the pyrazine ring is often achieved through the chemical manipulation of pyrazine intermediates. Selective oxidation and halogenation are key strategies to functionalize the pyrazine core, thereby providing versatile precursors for this compound and its derivatives.

Selective Oxidation:

The pyrazine ring, being electron-deficient, is generally resistant to electrophilic substitution. However, the nitrogen atoms in the ring can undergo oxidation to form N-oxides. This transformation is significant as it alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. The resulting pyrazine N-oxides can be valuable intermediates in the synthesis of substituted pyrazine-2-carboxamides. While direct oxidation of this compound is not extensively documented, the oxidation of related pyrazine derivatives provides insight into this synthetic approach.

Halogenation:

Halogenated pyrazines are crucial intermediates for the synthesis of a wide array of derivatives due to the halogen's ability to act as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions. The direct halogenation of the pyrazine ring can be challenging but is achievable. For instance, bromination of the pyrazine core has been reported in the synthesis of various pyrazine derivatives imist.ma.

A common strategy involves the halogenation of a pyrazine-2-carboxylic acid precursor prior to the amidation step. The condensation of substituted pyrazine-2-carboxylic acid chlorides, including halogenated variants, with appropriate amines is a widely used method to produce N-substituted pyrazine-2-carboxamides nih.govnih.govnih.gov. For example, 6-chloropyrazine-2-carboxylic acid can be converted to its acyl chloride and subsequently reacted with an aniline (B41778) to yield a 6-chloro-N-phenylpyrazine-2-carboxamide derivative nih.gov. This highlights that halogenated pyrazine intermediates are readily employed in the synthesis of more complex pyrazine carboxamides.

Furthermore, the synthesis of 3-chloropyrazine-2-carboxamide (B1267238) has been achieved from 3-chloropyrazine-2-carbonitrile (B110518) through a controlled partial hydrolysis of the nitrile group mdpi.com. This halogenated amide can then serve as a precursor for further derivatization.

Derivatization and Scaffold Modification of this compound

The this compound scaffold can be extensively modified to generate a library of derivatives. These modifications can be broadly categorized into reactions involving the N-methylcarboxamide side chain and substitutions on the pyrazine ring.

N-Alkylation:

Further alkylation of the amide nitrogen in this compound can lead to the formation of N,N-disubstituted pyrazine-2-carboxamides. While specific examples for this compound are not abundant in the provided literature, the general principles of amide N-alkylation can be applied.

N-Acylation:

The acylation of the amide nitrogen in this compound introduces an additional carbonyl group, forming an N-acylamide or imide derivative. This transformation can alter the chemical properties of the molecule. The acetylation of a 6-bromo-3-hydroxypyrazine-2-carboxamide (B1279246) has been reported to occur at both the hydroxyl group and the amide nitrogen when an excess of acetic anhydride is used imist.ma. This demonstrates the feasibility of N-acylation on a pyrazine carboxamide scaffold.

The pyrazine ring of this compound can be functionalized with a variety of substituents, which can significantly influence the compound's properties.

Chloro Substituents:

As previously mentioned, chloropyrazines are valuable synthetic intermediates. The synthesis of N-substituted pyrazine-2-carboxamides often starts from a chlorinated pyrazine-2-carboxylic acid nih.gov. For example, the condensation of 6-chloropyrazine-2-carboxylic acid chloride with various anilines is a common method to produce 6-chloro-N-arylpyrazine-2-carboxamides nih.gov.

Amino Substituents:

Amino groups can be introduced onto the pyrazine ring, often through nucleophilic aromatic substitution of a halogen atom. The aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines has been shown to yield a series of 3-benzylaminopyrazine-2-carboxamides mdpi.com. This reaction provides a direct route to amino-substituted pyrazine carboxamides.

Aryl Substituents:

Aryl groups can be introduced onto the pyrazine ring using modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation. For instance, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been synthesized via a Suzuki coupling of a bromo-substituted precursor with various arylboronic acids mdpi.com. This methodology is applicable to the synthesis of aryl-substituted N-methylpyrazine-2-carboxamides, typically starting from a halogenated pyrazine intermediate.

The carboxamide group of this compound can be chemically transformed into other functional groups, providing further avenues for derivatization.

Conversion to Nitrile:

The dehydration of a primary carboxamide is a standard method for the synthesis of nitriles. Cyanopyrazines can be prepared by the dehydration of the corresponding amide doi.org. This reaction offers a pathway to pyrazine-2-carbonitriles from pyrazine-2-carboxamides.

Conversion to Thioamide:

The oxygen atom of the carboxamide can be replaced with a sulfur atom to form a thioamide. This transformation is typically achieved using reagents such as Lawesson's reagent or phosphorus pentasulfide. Pyrazine-2-thiocarboxamide is a known compound, indicating that the conversion of a pyrazine-2-carboxamide to its thio-analogue is a feasible modification nih.gov.

Beyond simple aryl groups, a variety of heterocyclic and more complex aromatic systems can be attached to the pyrazine ring.

Suzuki Cross-Coupling Reactions:

The Suzuki cross-coupling reaction is a versatile method for introducing not only aryl groups but also a range of heteroaryl substituents. The reaction of a halogenated pyrazine-2-carboxamide with a heteroarylboronic acid or ester can yield the corresponding heteroaryl-substituted derivative. For example, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been successfully synthesized using this method mdpi.com.

C-H Activation:

More recent synthetic strategies involve the direct functionalization of C-H bonds. Iron-catalyzed C-H functionalization of electron-deficient heterocycles, including pyrazines, with organoboron agents has been developed nih.govmdpi.com. This approach allows for the direct coupling of aryl groups to the pyrazine ring without the need for pre-functionalization with a halogen.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups or when a good leaving group is present. This reaction can be used to introduce a variety of nucleophiles, including those containing heterocyclic or aromatic moieties. For example, the synthesis of pyrazine-linked bisindole alkaloids has been achieved through a double Suzuki-Miyaura coupling on a dibromopyrazine core mdpi.com.

Data Tables

Table 1: Examples of Substituted N-Arylpyrazine-2-carboxamides Synthesized via Condensation of Pyrazine-2-carboxylic Acid Chlorides with Anilines. nih.govnih.gov

Pyrazine-2-carboxylic Acid PrecursorAniline DerivativeResulting N-Arylpyrazine-2-carboxamide
6-Chloropyrazine-2-carboxylic acid4-Chloro-3-methylaniline6-Chloro-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide
6-Chloropyrazine-2-carboxylic acid3-Iodo-4-methylaniline6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
5-tert-Butylpyrazine-2-carboxylic acid4-Chloro-3-methylaniline5-tert-Butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide

Interactive Data Table 1: Examples of Substituted N-Arylpyrazine-2-carboxamides

Table 2: Examples of Amino-Substituted Pyrazine-2-carboxamides via Aminodehalogenation. mdpi.com

Starting MaterialAmineProduct
3-Chloropyrazine-2-carboxamideBenzylamine3-(Benzylamino)pyrazine-2-carboxamide
3-Chloropyrazine-2-carboxamide4-Methylbenzylamine3-((4-Methylbenzyl)amino)pyrazine-2-carboxamide

Interactive Data Table 2: Examples of Amino-Substituted Pyrazine-2-carboxamides

Structure Activity Relationship Sar and Computational Investigations of N Methylpyrazine 2 Carboxamide Analogues

Molecular Modeling and Simulation Approaches

Computational modeling and simulation are indispensable tools for elucidating the structural and electronic properties of N-methylpyrazine-2-carboxamide analogues, predicting their interactions with biological targets, and understanding their dynamic behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are employed to determine various quantum chemical parameters that describe the reactivity and electronic properties of this compound analogues. These parameters include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, with a smaller gap generally indicating higher chemical reactivity.

In studies of related pyrazine (B50134) derivatives, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations have been used to compute reactivity descriptors like ionization energy (I), electron affinity (A), chemical hardness (η), chemical softness (σ), and the electrophilicity index (ω). For instance, analysis of a series of these analogues revealed HOMO-LUMO energy gaps ranging from 4.21 to 4.93 eV. The compound with the lowest energy gap was predicted to be the most reactive. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study donor-acceptor interactions within the molecule. DFT methods, such as those utilizing the B3LYP functional, have proven reliable for achieving a balance between computational cost and accuracy in predicting the structural and electronic properties of medium-sized organic molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the interactions between this compound analogues and their biological targets at an atomic level. Docking studies on various pyrazine carboxamide derivatives have identified key interactions responsible for their biological activities.

For example, derivatives of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide were docked against human placental alkaline phosphatase and DNA gyrase to determine their binding conformations. The results were analyzed based on hydrogen bonds, hydrophobic interactions, and free energy values, revealing strong binding affinities with the target proteins. Similarly, docking studies of pyrazine-2-carboxylic acid derivatives with Mycobacterium tuberculosis InhA protein have been performed to elucidate their binding modes, with outcomes evaluated by a rerank score. One derivative showed a low rerank score of -86.4047 kcal/mol, indicating strong potential interaction. Other research has focused on docking 3-amino-pyrazine-2-carboxamide derivatives into the binding site of Fibroblast Growth Factor Receptor 2 (FGFR2) and N-benzylpyrazine-2-carboxamides into the mycobacterial enoyl-ACP-reductase (InhA). These studies consistently highlight the importance of hydrogen bonds and π-π interactions in stabilizing the ligand-receptor complex.

Table 1: Summary of Molecular Docking Studies on Pyrazine-2-carboxamide Analogues
Compound/Analogue SeriesProtein TargetKey Findings/InteractionsReference
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivativesHuman Placental Alkaline Phosphatase (1EW2), DNA Gyrase (5ztj)Hydrogen bonds involving His153, His317, Arg420, and Glu429. Strong binding affinities observed.
Pyrazine-2-carboxylic acid derivativesMycobacterium tuberculosis InhA (4DRE)Hydrogen bonding with Gly14, Thr39, Phe41; π-π interactions. Lowest rerank score of -86.4047 kcal/mol.
3-Amino-pyrazine-2-carboxamide derivativesFGFR2Investigation of binding modes within the FGFR2 active site to guide inhibitor design.
N-Benzylpyrazine-2-carboxamidesMycobacterial Enoyl-ACP-reductase (InhA)Identified two different binding modes depending on the open or closed conformation of the InhA receptor.
3-Benzylaminopyrazine-2-carboxamidesMycobacterial Enoyl-ACP-reductase (InhA)Active compounds shared common binding interactions typical of known InhA inhibitors.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational changes and stability of ligands and their complexes with proteins. While MD simulations face limitations due to the short timescales compared to biological processes and the approximate nature of force fields, they offer valuable insights into molecular dynamics that are not accessible through static modeling.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of a set of compounds with their biological activities. QSAR models are mathematical equations that help in predicting the activity of new, unsynthesized compounds and in understanding which molecular features are important for bioactivity.

A QSAR study was conducted on a series of pyrazine derivatives to analyze their antiproliferative activity against the BGC823 cell line. In this study, statistical methods such as multiple linear regression (MLR) and artificial neural network (ANN) modeling were used to build the QSAR models. The resulting models showed a high correlation between the experimentally observed and predicted activities, indicating their validity and good predictive quality. The study concluded that the ANN model was more significant than the MLR model. Such models are invaluable in drug discovery for guiding the selection of promising lead compounds and optimizing their properties for improved efficacy.

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of atoms in a molecule (its conformation and stereochemistry) can have a profound impact on its biological activity. Understanding the preferred conformations of this compound derivatives is essential for designing effective therapeutic agents.

The conformation of pyrazine carboxamide derivatives is influenced by the nature of the amide bond and interactions between the pyrazine ring and the carboxamide side chain. Crystallographic studies of 5-methylpyrazine-2-carboxamide (B1302251) show that the molecule is nearly planar. A very small dihedral angle of 2.14° was observed between the pyrazine ring and the mean plane of the carboxamide group. In the crystal structure, molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds.

Computational conformational analysis of N-substituted 3-aminopyrazine-2-carboxamides has shown that conformers with a trans amide bond are significantly lower in energy (by 6–7 kcal/mol) than those with a cis amide bond. A key feature observed in the lowest energy conformations of these derivatives is the presence of an intramolecular hydrogen bond (IMHB) between the amino group at position 3 (as the donor) and the oxygen of the carboxamide group (as the acceptor). This interaction helps to stabilize a planar conformation, which may be crucial for effective binding to a biological target.

Influence of Stereochemistry on Molecular Recognition

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets. The principle of chiral recognition dictates that enantiomers of a chiral drug can exhibit significantly different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer, akin to a handshake.

In the context of pyrazine-containing compounds, chirality has been shown to be a key factor influencing biological activity. For instance, in the development of pyrimidinyl-piperazine carboxamides as α-glucosidase inhibitors, the stereochemistry at the chiral center was found to profoundly affect inhibitory potency. Specifically, a compound with an S-configuration was identified as the most potent inhibitor in the series nih.gov. Similarly, the sleeping agent zopiclone, which contains a pyrazine ring, was later developed as eszopiclone, the pure S-enantiomer, which was found to be more active and less toxic than the R-enantiomer pharmablock.com. While specific studies focusing solely on the stereochemistry of this compound analogues are not extensively detailed in the reviewed literature, these examples underscore the fundamental importance of stereoisomerism in the molecular recognition and biological activity of related heterocyclic compounds. The formation of diastereomeric complexes between a chiral receptor and a chiral substrate is the basis for this recognition, and even subtle differences in the spatial arrangement of functional groups can lead to dramatic differences in binding affinity and efficacy nih.gov.

Elucidation of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific features of a chemical structure contribute to its biological effect. For this compound analogues, SAR exploration has been crucial in optimizing their pharmacological properties.

The type and electronic nature of substituents on the pyrazine ring or associated phenyl groups significantly modulate the pharmacological potency and selectivity of this compound analogues. Both electron-withdrawing and bulky substituents have been shown to play important roles.

For example, in a series of 3-acylaminopyrazine-2-carboxamides evaluated for antimycobacterial activity, substitution on a benzamide (B126) moiety was found to be favorable, particularly with lipophilic substituents in the 4-position of the benzene (B151609) ring mdpi.com. The presence of larger halogen atoms like chlorine or bromine was associated with higher activity, suggesting the formation of a halogen bond with the target receptor mdpi.com. Similarly, studies on N-benzylpyrazine-2-carboxamides revealed that substitutions on the pyrazine ring, such as a chlorine at C(6) and a tert-butyl group at C(5), were significant for antimycobacterial activity mdpi.com. The introduction of a trifluoromethyl group, a strong electron-withdrawing group, has also been shown to influence activity, though it can sometimes lead to increased cytotoxicity mdpi.com.

The data below illustrates the impact of different substituents on the antimycobacterial activity of various pyrazine carboxamide analogues.

Compound Analogue TypeSubstituent(s)Activity HighlightReference
5-tert-butyl-6-chloro-N-(aryl)pyrazine-2-carboxamide3,5-bis(trifluoromethyl)phenylHighest antitubercular activity (72% inhibition) in its series. nih.gov
5-tert-butyl-6-chloro-N-(benzyl)pyrazine-2-carboxamide4-methoxybenzylHigh antimycobacterial activity (MIC = 6.25 µg/mL). mdpi.com
5-chloro-N-(benzyl)pyrazine-2-carboxamide3-trifluoromethylbenzylHighest antifungal activity in its series (MIC = 15.62 µmol/L). mdpi.com
3-(benzamido)pyrazine-2-carboxamide4-bromobenzamidoMost active against M. tuberculosis in its series (MIC = 1.95 µg/mL). mdpi.com
3-[(benzyl)amino]pyrazine-2-carboxamide4-methylbenzylBest antimycobacterial activity in its series (MIC = 6 µM) with low cytotoxicity. mdpi.com

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In the context of this compound analogues, lipophilicity is strongly connected with biological activity, although the relationship is not always linear.

In several series of pyrazine carboxamide derivatives, an increase in lipophilicity has been correlated with enhanced biological activity. For instance, in a study of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, the inhibition of photosynthetic electron transport was strongly linked to the lipophilicity of the compounds dntb.gov.ua. Another study found that the most lipophilic compound in a series, 5-tert-butyl-6-chloro-N-(3,5-bis-trifluoromethylphenyl)pyrazine-2-carboxamide, also displayed the highest antituberculotic activity nih.gov.

However, the relationship can be more complex. Some studies have observed a quasi-parabolic dependence, where activity increases with lipophilicity up to an optimal point, after which further increases in lipophilicity lead to a decrease in activity nih.gov. This suggests that while a certain degree of lipophilicity is required for membrane permeability and reaching the target site, excessively high lipophilicity can compromise solubility and bioavailability acs.org. For example, 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, a compound with low lipophilicity, showed the same high activity against M. tuberculosis as a highly lipophilic analogue, indicating that other factors also play a crucial role mdpi.com. The optimal lipophilicity for drug candidates is often suggested to be within a log D value range of 1 to 3 acs.org.

Compound SeriesObserved Lipophilicity-Activity TrendReference
N-alkyl-3-(alkylamino)pyrazine-2-carboxamidesPhotosynthetic electron transport inhibition was strongly connected with lipophilicity. dntb.gov.ua
Substituted N-phenylpyrazine-2-carboxamidesThe most lipophilic compound (log P = 6.85) showed the highest antituberculotic activity. nih.gov
Substituted N-phenylpyrazine-2-carboxamidesAntialgal activity showed a quasi-parabolic dependence on log P. nih.gov
Oxazolo[3,4-a]pyrazine DerivativesOptimal lipophilicity (log D7.4) for drug candidates is suggested to be between 1 and 3. acs.org

Non-covalent interactions are paramount for the binding of ligands to their protein targets. For pyrazine-based compounds, hydrogen bonds, π-interactions, and halogen bonds are particularly significant. The pyrazine ring itself is a versatile moiety, combining the properties of polar heteroatoms with a nonpolar aromatic system nih.govresearchgate.net.

A systematic analysis of pyrazine-based ligands in protein crystal structures revealed that the most frequent interaction is a hydrogen bond where a pyrazine nitrogen atom acts as a hydrogen bond acceptor nih.govresearchgate.net. Weak hydrogen bonds with a pyrazine hydrogen acting as a donor also occur nih.govresearchgate.net. The nitrogen atoms in the pyrazine ring enhance its ability to form hydrogen bonds, which can improve target binding affinity nih.gov.

In addition to intermolecular hydrogen bonds, intramolecular hydrogen bonds have been identified within pyrazine ligands, which can influence the molecule's conformation and binding properties nih.govresearchgate.net. Other crucial interactions include:

π-π Stacking: The aromatic nature of the pyrazine ring allows it to engage in π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, and histidine) in the protein's binding pocket researchgate.net.

Halogen Bonds: The introduction of halogen substituents (e.g., chlorine, bromine) can lead to the formation of halogen bonds, which are specific non-covalent interactions that can contribute significantly to binding affinity mdpi.comnih.gov.

Hydrophobic Interactions: Alkyl or aryl substituents on the pyrazine core can form favorable hydrophobic interactions within the target protein.

Molecular docking studies often reveal a complex interplay of these interactions. For instance, docking of pyrazine-2-carboxylic acid derivatives into the active site of M. tuberculosis InhA protein showed that hydrogen bonding and π-π interactions were key to the binding affinity researchgate.netresearchgate.net. These non-covalent forces collectively determine the orientation and stability of the ligand-receptor complex, making the pyrazine scaffold a readily interacting moiety with high potential for protein interactions nih.govresearchgate.net.

The specific location of substituents on the pyrazine core and any attached phenyl rings has a profound effect on biological activity. This positional isomerism can alter the molecule's shape, electronic distribution, and ability to form key interactions with its target.

Similarly, for N-(substituted-thienyl)carboxamides, which are bioisosteres of phenylcarboxamides, the relative positions of substituents on the thiophene (B33073) ring resulted in significant differences in fungicidal activity. N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) isomers showed high activity, comparable to their phenyl analogues, while N-(3-substituted-2-thienyl) isomers were significantly less active nih.gov. This demonstrates that the arrangement of the carboxamide and the substituent groups is critical for proper interaction with the biological target. These findings underscore the importance of precise positional placement of functional groups to optimize pharmacological potency.

Preclinical Biological Activity and Mechanistic Studies of N Methylpyrazine 2 Carboxamide Derivatives

Antimicrobial Efficacy and Mechanisms

The pyrazine (B50134) carboxamide core is a well-established pharmacophore in antimicrobial drug discovery, with pyrazinamide (B1679903) being a cornerstone of tuberculosis treatment. Research has expanded upon this foundation, exploring numerous derivatives for enhanced or broader antimicrobial efficacy.

A significant body of research has focused on the activity of N-methylpyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis (M. tuberculosis), including drug-resistant strains. Various substitutions on the pyrazine and carboxamide moieties have yielded compounds with potent antimycobacterial effects.

One study identified N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide as a highly active derivative against M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of less than 2.0 μmol/L. In the same study, 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide was found to be the most active compound in the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF) screening program, with an IC90 of 0.819 µg/mL. Another series of alkylamino derivatives of N-benzylpyrazine-2-carboxamide demonstrated significant activity, with the most potent compounds achieving MIC values between 4.6 and 10 μM against the M. tbc H37Rv strain, an activity level higher than the reference drug pyrazinamide.

Further research into 3-benzylaminopyrazine-2-carboxamides led to the discovery of 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, which displayed a MIC of 6 μM. Additionally, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide showed high activity against M. tuberculosis (MIC = 6.25 µg/mL) and, importantly, also demonstrated significant activity against other mycobacterial strains that are not susceptible to pyrazinamide. In a series of 3-aminopyrazine-2-carboxamides, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was the most effective against M. tuberculosis H37Rv, with a MIC of 12.5 µg/mL.

Compound NameTarget OrganismMeasured Activity
N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamideM. tuberculosisMIC < 2.0 μmol/L
5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamideM. tuberculosisIC90 = 0.819 µg/mL
Alkylamino derivatives of N-benzylpyrazine-2-carboxamideM. tuberculosis H37RvMIC = 4.6–10 μM
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideM. tuberculosis H37RvMIC = 6 μM
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamideM. tuberculosisMIC = 6.25 µg/mL
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideM. tuberculosis H37RvMIC = 12.5 µg/mL (46 µM)

Investigations have also explored the efficacy of these derivatives against a wider range of bacteria. While not universally active, certain structural classes have shown promise against specific Gram-positive and Gram-negative pathogens.

For instance, some alkylamino derivatives of N-benzylpyrazine-2-carboxamide have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Similarly, a series of 3-benzylaminopyrazine-2-carboxamides showed moderate activity against Enterococcus faecalis and Staphylococcus aureus. Phenyl and alkyl derivatives of 3-aminopyrazine-2-carboxamides also exhibited antibacterial activity, with one compound being active against Pseudomonas aeruginosa.

A notable study focused on the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives and their evaluation against extensively drug-resistant (XDR) Salmonella Typhi. One derivative in this series demonstrated the strongest antibacterial potency with a MIC of 6.25 mg/mL mdpi.comresearchgate.netsemanticscholar.org. However, it is also important to note that some studies have found a lack of broad-spectrum activity; for example, a series of twelve substituted N-benzylpyrazine-2-carboxamides showed no activity against a panel of eight bacterial strains, including S. aureus, P. aeruginosa, and Escherichia coli.

Compound/SeriesTarget Organism(s)Observed Activity
Alkylamino derivatives of N-benzylpyrazine-2-carboxamideGram-positive bacteria (incl. MRSA)Active
3-benzylaminopyrazine-2-carboxamidesEnterococcus faecalis, Staphylococcus aureusModerate activity
Phenyl and alkyl 3-aminopyrazine-2-carboxamide derivativesPseudomonas aeruginosaActive
N-(4-(naphthalen-1-yl)phenyl)-N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamideXDR Salmonella TyphiMIC = 6.25 mg/mL
Substituted N-benzylpyrazine-2-carboxamidesS. aureus, P. aeruginosa, E. coliInactive

The antifungal potential of this compound derivatives has been evaluated against a range of clinically relevant fungi. The results have been varied, with some series showing significant activity while others are inactive.

A series of N-alkyl substituted 3-aminopyrazine-2-carboxamides yielded two compounds with activity against a spectrum of fungi that was superior to the standards voriconazole and fluconazole. Research on pyrazine-2-carboxylic acid amides also showed activity against Trichophyton mentagrophytes, with 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide being the most effective (MIC = 31.25 micromol x mL⁻¹). Other studies have reported activity against Candida albicans and Aspergillus niger. Conversely, a study on alkylamino derivatives of N-benzylpyrazine-2-carboxamide found no antifungal activity.

Compound/SeriesTarget Organism(s)Observed Activity
N-alkyl substituted 3-aminopyrazine-2-carboxamidesVarious fungiActivity better than fluconazole/voriconazole
5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamideTrichophyton mentagrophytesMIC = 31.25 micromol x mL⁻¹
Pyrazine carboxamide derivativesCandida albicans, Aspergillus nigerActive
Alkylamino derivatives of N-benzylpyrazine-2-carboxamideVarious fungiInactive

Understanding the molecular targets of these antimicrobial compounds is crucial for rational drug design. Research has begun to elucidate the mechanisms by which pyrazine carboxamide derivatives exert their effects.

A key target identified for antimycobacterial activity is prolyl-tRNA synthetase (ProRS). A study focused on repurposing inhibitors of human ProRS led to the development of 3-acylaminopyrazine-2-carboxamides as inhibitors of mycobacterial ProRS. nih.govnih.gov The most active compounds were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides, which showed high activity against various mycobacteria, including multidrug-resistant strains of M. tuberculosis. nih.govnih.gov In silico modeling supported mycobacterial ProRS as the probable target. nih.govnih.gov

Other potential mechanisms have been explored through computational methods. For instance, in silico docking studies have suggested that some derivatives may interact with mycobacterial enoyl-ACP reductase (InhA), a key enzyme in fatty acid synthesis. Another validated target for antibacterial action is DNA gyrase, and molecular docking has been used to investigate the interaction of pyrazine carboxamides with this enzyme in S. Typhi. mdpi.comresearchgate.netsemanticscholar.org There is no direct experimental evidence in the searched literature to confirm that this compound derivatives act by inhibiting MurB protein or GlcN-6-P synthase as their primary antimicrobial mechanism.

Enzyme Modulation and Receptor Interactions

Beyond their antimicrobial properties, this compound derivatives have been shown to modulate the activity of several mammalian enzymes, indicating their potential for treating a different spectrum of diseases, including cancer and metabolic disorders.

The structural versatility of the pyrazine carboxamide scaffold allows it to be tailored to interact with the active or allosteric sites of various enzymes.

Fibroblast Growth Factor Receptors (FGFR): Derivatives of 3-amino-pyrazine-2-carboxamide have been designed and synthesized as novel inhibitors of FGFR, a crucial oncogenic driver. nih.gov Structure-activity relationship studies identified one compound, 18i, as a pan-FGFR inhibitor with good in vitro activity against FGFR1-4. nih.gov This compound was shown to block FGFR activation and its downstream signaling pathways. nih.gov

Glucokinase: A pyrazine-containing compound, N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide, was identified as a glucokinase activator. rsc.orgresearchgate.net Glucokinase is a key regulator of glucose homeostasis, and activators of this enzyme are being investigated for the treatment of type 2 diabetes. rsc.orgresearchgate.net

Alkaline Phosphatase: In a study evaluating antibacterial agents against XDR S. Typhi, a synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative was also assessed for other activities. mdpi.comresearchgate.net The derivative, 5d, was identified as a potent competitive inhibitor of human placental alkaline phosphatase, with an IC50 value of 1.469 ± 0.02 µM. mdpi.comresearchgate.net

Stearoyl-CoA desaturase-1 (SCD1): SCD1 is a key enzyme in lipid metabolism and a target for metabolic diseases. In the development of SCD1 inhibitors, pyrazine analogues were synthesized and evaluated. However, these derivatives exhibited a reduction in potency compared to the parent pyridin-2-yl compound. nih.gov

No preclinical data were found in the searched literature regarding the inhibition of Pantothenate Kinase 3 (PANK3) by this compound derivatives.

Enzyme TargetLead Compound/SeriesObserved Activity
Fibroblast Growth Factor Receptors (FGFR1-4)3-amino-pyrazine-2-carboxamide derivative (18i)Pan-FGFR inhibition
GlucokinaseN,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamideActivation
Alkaline PhosphataseN-(4-(naphthalen-1-yl)phenyl)-N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (5d)IC50 = 1.469 ± 0.02 µM
Stearoyl-CoA desaturase-1 (SCD1)Pyrazine analoguesReduced potency vs. lead compound

Agonist/Antagonist Activities at Specific Receptors (e.g., Opioid Receptors, TGR5, Transient Receptor Potential Cation Channel)

The interaction of this compound derivatives with specific receptors is a key area of research to determine their therapeutic potential.

Opioid Receptors: While various chemical scaffolds have been developed as ligands for opioid receptors to achieve analgesic effects, the direct agonist or antagonist activity of this compound derivatives at these receptors is not extensively documented in the scientific literature. nih.govrsc.orgresearchgate.net Research has largely focused on other classes of compounds for this target. rsc.orgelifesciences.org

TGR5: A series of novel 3-phenoxypyrazine-2-carboxamide derivatives have been designed and synthesized as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5). nih.govrsc.org TGR5 is considered a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity. nih.govnih.gov In vitro evaluations revealed that many of these pyrazine derivatives exhibited excellent human TGR5 (hTGR5) agonist activity, with some compounds showing potency superior to the reference drug INT-777. nih.govrsc.org For instance, compounds 18g (with a 2-Cl substituent) and 18k (with 2,5-di-Cl substituents) displayed remarkable agonistic activities. nih.gov

Table 1: In Vitro hTGR5 Agonist Activity of Selected 3-Phenoxypyrazine-2-carboxamide Derivatives

Compound Substituent EC50 (nM) on hTGR5
18g 2-Cl 1.44
18k 2,5-di-Cl 0.58
INT-777 Reference Drug Superior or comparable

This table is based on data from a study on 3-phenoxypyrazine-2-carboxamide derivatives as TGR5 agonists. nih.gov

Transient Receptor Potential Cation Channel: The modulatory effects of this compound derivatives on Transient Receptor Potential (TRP) channels are not well-established. Research into TRP channel modulators has identified other chemical classes, such as piperidine carboxamides, as potent agonists for channels like TRPA1. nih.govnih.gov

Modulation of Intracellular Signaling Pathways (e.g., protein synthesis, signal transduction)

Derivatives of this compound have been shown to modulate key intracellular signaling pathways, which underlies their potential therapeutic effects.

FGFR Signaling Pathway: Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers. nih.gov One such derivative, compound 18i , was identified as a pan-FGFR inhibitor that effectively blocked the activation of FGFR and its downstream signaling pathways at a submicromolar level. nih.gov The FGFR signaling cascade involves critical pathways such as RAS-MAPK-ERK and PI3K-AKT, which influence cell proliferation and differentiation. frontiersin.orgmdpi.com By inhibiting the initial receptor activation, these compounds can effectively shut down these subsequent signals, contributing to their antitumor activity. nih.govmdpi.com

cAMP Signaling: The TGR5 receptor is known to be coupled to G-proteins that, upon activation, can increase intracellular levels of cyclic adenosine monophosphate (cAMP). nih.gov Therefore, the 3-phenoxypyrazine-2-carboxamide derivatives that act as TGR5 agonists modulate this important intracellular signaling cascade. nih.gov

PI3K/AKT/mTOR Pathway: Fused bicyclic pyrazine derivatives, specifically imidazo[1,2-a]pyrazines, have been developed as inhibitors of phosphoinositide 3-kinases (PI3Ks). nih.govnih.gov The PI3K pathway is frequently dysregulated in human cancers, making it a significant therapeutic target. nih.govresearchgate.net The imidazo[1,2-a]pyrazine scaffold has yielded potent inhibitors of PI3Kα and PI3Kδ, demonstrating the utility of this pyrazine-based structure in modulating cancer-related signal transduction. nih.govresearchgate.net

Antiviral Properties and Preclinical Evaluation

The pyrazine-2-carboxamide core is central to the structure of potent antiviral agents, most notably Favipiravir and its derivatives, which have been evaluated against a range of RNA viruses.

The antiviral activity of pyrazine carboxamide derivatives has been particularly highlighted during the search for therapeutics against SARS-CoV-2. researchgate.net Favipiravir (T-705), a 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a broad-spectrum antiviral drug. researchgate.netwikipedia.org Further research has led to the synthesis of novel pyrazine conjugates with significant potency against SARS-CoV-2. researchgate.net For example, a series of pyrazine-triazole conjugates were screened, with some compounds showing better antiviral activity and selectivity than the reference drug Favipiravir. researchgate.net

Table 2: Preclinical Antiviral Activity of Selected Pyrazine Derivatives Against SARS-CoV-2

Compound Description IC50 (µM) CC50 (µM) Selectivity Index (SI)
Cyanorona-20 Favipiravir derivative 0.45 >20 44.4
5e Pyrazine-triazole conjugate 0.477 4.916 10.3
12i Pyrazine-benzothiazole conjugate 0.3638 1.396 3.837
Favipiravir Reference Drug 1.382 5.262 3.807

This table is based on data from preclinical in vitro studies. researchgate.net

The primary antiviral mechanism for Favipiravir and its analogues is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). wikipedia.orgnih.govdrugbank.com This mechanism involves several steps:

Prodrug Conversion: Favipiravir is a prodrug that, upon entering cells, is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), by host cell enzymes. wikipedia.orgnih.govdrugbank.com

RdRp Inhibition: The active favipiravir-RTP is recognized by the viral RdRp and acts as a competitive inhibitor of natural purine nucleotides (GTP and ATP). nih.gov

Chain Termination: Incorporation of favipiravir-RTP into the growing viral RNA chain prevents further elongation, thereby terminating viral genome replication and transcription. nih.govnih.govnih.gov

This selective inhibition of the viral RdRp is the basis for the broad-spectrum activity of these compounds against numerous RNA viruses. researchgate.netnih.gov

Other Preclinical Biological Applications

Beyond their receptor-modulating and antiviral activities, this compound derivatives have been investigated for other therapeutic applications, most notably in oncology.

The pyrazine scaffold is a key component of several small molecule kinase inhibitors investigated for cancer therapy. nih.gov

FGFR Inhibition: As mentioned previously, 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent FGFR inhibitors. nih.gov Compound 18i exhibited potent antitumor activity in multiple cancer cell lines that have known FGFR abnormalities. nih.gov Pyrrolopyrazine carboxamide derivatives have also been identified as potent and selective inhibitors of FGFR2 and FGFR3, capable of overcoming common resistance mutations. nih.govresearchgate.net

PI3K and PIM Kinase Inhibition: The fused imidazo[1,2-a]pyrazine system has proven to be a valuable scaffold for developing inhibitors of cancer-related kinases. nih.govsemanticscholar.org Derivatives have shown potent inhibitory activity against PI3Kα, a kinase often implicated in tumor progression. nih.govresearchgate.net Additionally, imidazo[1,2-b]pyridazines, a related class, were found to inhibit PIM kinases, which are targets for hematopoietic malignancies. semanticscholar.org One study on 8-morpholinoimidazo[1,2-a]pyrazine derivatives bearing phenylpyrimidine-carboxamides found that compound 14c had an IC50 value of 6.39 μM against the A549 lung cancer cell line and inhibited PI3Kα kinase with an IC50 of 1.25 μM.

Table 3: Anticancer Activity of Selected Pyrazine Derivatives

Compound Class Target Kinase Representative Compound Cancer Cell Line Activity (IC50)
3-Amino-pyrazine-2-carboxamide FGFR 18i Various (with FGFR abnormalities) Potent antitumor activity
Imidazo[1,2-a]pyrazine-carboxamide PI3Kα 14c A549 (Lung) 6.39 µM
Imidazo[1,2-a]pyrazine-carboxamide PI3Kα 14c - 1.25 µM (Enzymatic)

This table summarizes findings from preclinical studies on the antitumor potential of various pyrazine derivatives. nih.gov

Investigation of Analgesic Potential in Preclinical Models

Derivatives of pyrazine carboxamides, specifically pyrazine N-acylhydrazones, have been evaluated for their potential analgesic and anti-inflammatory activities. mdpi.com Studies utilizing animal models of pain and inflammation have indicated that these compounds show promising results. mdpi.com While research on a broad range of hydrazone derivatives has demonstrated their potential to modulate key biochemical pathways involved in pain and inflammation, specific investigations into this compound are part of this wider effort to develop novel analgesic agents. mdpi.comnih.gov For example, in preclinical studies, certain hydrazone derivatives have been shown to significantly reduce the writhing response in mice, a common test for analgesic efficacy. nih.gov One study highlighted a dose-dependent analgesic effect in the formalin test, particularly reducing the paw-licking time in the second phase of the test, which is associated with inflammatory pain. mdpi.com

Antidiabetic Activity through Metabolic Pathway Modulation (e.g., CoA activation)

A series of novel 3-phenoxypyrazine-2-carboxamide derivatives have been identified as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes mellitus (T2DM). nih.gov TGR5 activation is known to induce the secretion of glucagon-like peptide-1 (GLP-1), which improves glucose metabolism. nih.gov This signaling pathway represents a key metabolic modulation route for managing T2DM. nih.gov

In vitro and in vivo studies have demonstrated the efficacy of these derivatives. The most potent compounds from the series, 18g and 18k , exhibited excellent human TGR5 agonist activity, superior to the reference drug INT-777. nih.gov Compound 18k was shown to significantly reduce blood glucose levels in C57 BL/6 mice and stimulate GLP-1 secretion in both NCI-H716 cells and mice. nih.gov The agonistic activities for several synthesized pyrazine derivatives were quantified, showing a wide range of potencies.

Table 1: In Vitro hTGR5 Agonist Activity of Selected 3-Phenoxypyrazine-2-carboxamide Derivatives

Compound EC50 (nM) on hTGR5
18d 1500
18e 442
18g 1.4
18k 1.6
INT-777 (Reference) 32

Data sourced from scientific literature. nih.gov

Antiparasitic Efficacy (e.g., Trypanosoma brucei Inhibition)

A significant area of research for pyrazine carboxamide derivatives has been in the field of antiparasitic agents, particularly for Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei. researchgate.netnih.gov Following a high-throughput screening of thousands of compounds, 6-arylpyrazine-2-carboxamides were identified as a potent new class of trypanocides. researchgate.netnih.govacs.org

Structure-activity relationship (SAR) studies of this core led to the development of compounds with potent efficacy against T. b. brucei and the human infective subspecies T. b. rhodesiense. nih.govacs.org Optimization of an initial hit compound (potency of 0.49 μM) resulted in derivatives with EC50 values as low as 20 nM. researchgate.net The most potent compounds demonstrated high selectivity for the parasite, being over 1,500 times less toxic to mammalian cell lines. researchgate.netnih.gov One of the most effective compounds, Compound 65 , had an EC50 of 24 nM against T. b. rhodesiense. nih.gov These compounds are also noted for being highly drug-like and capable of penetrating the central nervous system. nih.gov

**Table 2: Efficacy of Selected 6-Arylpyrazine-2-carboxamides Against *Trypanosoma brucei***

Compound EC50 against T. b. brucei (nM) EC50 against T. b. rhodesiense (nM)
Initial Hit (9) 490 Not Reported
Optimized Derivative 25 Not Reported
Compound 65 Not Reported 24

Data sourced from scientific literature. nih.govacs.org

Plant Biological Activities (e.g., Photosynthesis Inhibition, Herbicidal Potential)

Substituted N-phenylpyrazine-2-carboxamides have been synthesized and evaluated for their herbicidal properties, with a key mechanism of action being the inhibition of photosynthesis. nih.govresearchgate.net These compounds interfere with the photosynthetic electron transport (PET) in spinach chloroplasts. nih.govsciforum.net The inhibitory activity of these derivatives on the oxygen evolution rate (OER) in chloroplasts has been quantified using IC50 values. nih.govresearchgate.net

Among a series of tested compounds, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was the most active inhibitor of the oxygen evolution rate. nih.govmdpi.com In addition to photosynthesis inhibition, these derivatives have also been shown to reduce the chlorophyll content in algae (Chlorella vulgaris), indicating broader herbicidal potential. nih.govresearchgate.net For instance, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide was found to be the most effective at reducing chlorophyll content. nih.govmdpi.com Another study highlighted that 3-(3,4-dichlorobenzylamino)-pyrazine-2-carboxamide was a highly active inhibitor of photosynthetic electron transport, with an IC50 value of 2.2 μmol/L. sciforum.net

Table 3: Photosynthesis and Chlorophyll Inhibition by N-Phenylpyrazine-2-carboxamide Derivatives

Compound Activity IC50 (μmol/L)
6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide OER Inhibition (Spinach) 51.0
5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide Chlorophyll Reduction (C. vulgaris) 44.0
3-(3,4-dichlorobenzylamino)-pyrazine-2-carboxamide PET Inhibition (Spinach) 2.2

Data sourced from scientific literature. nih.govsciforum.netmdpi.com

Antioxidant Activity and Free Radical Scavenging

A novel series of pyrazine-2-carboxylic acid derivatives incorporating piperazine moieties has been synthesized and evaluated for antioxidant properties. researchgate.net The antioxidant potential was assessed using established methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radical scavenging assays. researchgate.net

Within the synthesized series, the compound (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) demonstrated good antioxidant activity. researchgate.net The study determined the IC50 values for the most active compounds, quantifying their ability to scavenge free radicals. For compound P10, the IC50 value in the DPPH assay was found to be 60.375 µg/mL. researchgate.net This activity is attributed to the inherent properties of the pyrazine ring system and the specific substitutions made. nih.govresearchgate.net

Table 4: Free Radical Scavenging Activity of a Pyrazine-2-Carboxylic Acid Derivative

Compound Assay IC50 (µg/mL)
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) DPPH 60.375

Data sourced from scientific literature. researchgate.net

Analytical Methodologies for N Methylpyrazine 2 Carboxamide and Metabolites

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure and functional groups of N-methylpyrazine-2-carboxamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural assignment of this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be determined.

Expected ¹H-NMR Chemical Shifts for this compound:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Pyrazine-H~8.1-9.0Doublet, Doublet, Singlet~2.5 Hz
Amide-NH~7.9Broad Singlet-
N-Methyl (CH₃)~3.0Doublet~5.0 Hz

Expected ¹³C-NMR Chemical Shifts for this compound:

CarbonExpected Chemical Shift (ppm)
C=O (Amide)~166
Pyrazine-C~126-156
N-CH₃~26

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by analyzing their characteristic vibrational frequencies. The spectra would be expected to show distinct bands corresponding to the stretching and bending vibrations of the amide group and the pyrazine (B50134) ring.

For pyrazine-2-carboxamide derivatives, the N-H stretching vibration of the amide group is typically observed in the region of 3200-3500 cm⁻¹. researchgate.net The carbonyl (C=O) stretching mode of the amide is a strong absorption usually found around 1650-1680 cm⁻¹. researchgate.net Vibrations associated with the pyrazine ring, including C-H and C=N stretching, would also be present.

Expected Vibrational Frequencies for this compound:

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Amide)Stretching3200 - 3500
C-H (Aromatic)Stretching3000 - 3100
C=O (Amide)Stretching1650 - 1680
C=N (Pyrazine Ring)Stretching1500 - 1600
C-N (Amide)Stretching1200 - 1400

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can confirm the structure. For this compound, common fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the pyrazine ring. The molecular ion peak [M+H]⁺ would be expected at m/z 138.0667 for C₆H₈N₃O⁺.

Expected Mass Fragments for this compound:

m/zFragment Ion
138[C₆H₇N₃O + H]⁺ (Molecular Ion)
107[M - NHCH₃]⁺
80[Pyrazine]⁺

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation, purification, and quantification of this compound and for the profiling of its metabolites in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a robust and reliable method for assessing the purity of this compound and for its quantification in various samples. A reversed-phase HPLC method would be most suitable, utilizing a C18 column.

The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier (like methanol (B129727) or acetonitrile). The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly performed using a UV detector at a wavelength where the pyrazine ring exhibits strong absorbance, typically around 270 nm. The method would be validated for linearity, accuracy, precision, and robustness as per ICH guidelines. sphinxsai.com

Typical HPLC Parameters for this compound Analysis:

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhasePhosphate Buffer (pH 4.4) : Methanol (e.g., 80:20 v/v)
Flow Rate1.0 mL/min
DetectionUV at ~270 nm
Retention TimeDependent on exact conditions

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the identification and characterization of metabolites of this compound in biological fluids such as plasma and urine. tandfonline.comnih.govnih.govtechnologynetworks.com The LC system separates the parent drug from its metabolites, which are then detected and identified by the mass spectrometer.

The process of metabolite profiling involves comparing the metabolic profile of a treated subject with a control to identify drug-related components. tandfonline.comthermofisher.cn The high sensitivity and selectivity of MS allow for the detection of metabolites at very low concentrations. technologynetworks.com Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions, and the resulting fragmentation patterns are analyzed to elucidate their structures. Common metabolic transformations for a compound like this compound could include hydroxylation of the pyrazine ring or N-demethylation.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed to monitor the progress of chemical reactions involving this compound and its derivatives. rochester.edu This method allows chemists to qualitatively track the consumption of starting materials and the formation of products over time, helping to determine the reaction's endpoint. rochester.edu

The general procedure involves spotting a small sample of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. rochester.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, known as the mobile phase or eluent. By capillary action, the solvent moves up the plate, and the components of the spotted mixture travel at different rates depending on their affinity for the adsorbent material versus the solvent. rochester.edu

For monitoring reactions involving pyrazine-2-carboxamide derivatives, specific solvent systems are utilized to achieve effective separation. For instance, in the synthesis of various 3-substituted N-benzylpyrazine-2-carboxamide derivatives, a mobile phase of hexane/ethyl acetate (in ratios of 1:1 or 2:1) is used. mdpi.com Similarly, the progress of reactions to form precursors like 3-chloropyrazine-2-carboxylic acid can be monitored using a system of butanol/acetic acid/water (4:1:5). mdpi.commdpi.com

To visualize the results, the developed TLC plate is typically viewed under UV light (at a wavelength of 254 nm), which reveals the separated spots corresponding to different compounds. mdpi.com A common practice is to use a "cospot," where the reaction mixture is spotted directly on top of the starting material spot. rochester.edu This helps to confirm the identity of the starting material spot in the reaction lane and is particularly useful when the reactant and product have similar retention factor (Rƒ) values. rochester.edu By comparing the intensity of the product spot to the starting material spot over time, researchers can effectively determine when the reaction is complete.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a purified compound, thereby confirming its identity and assessing its purity. This method provides the percentage by mass of key elements within a molecule, such as carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's structure and purity. mdpi.comnih.gov

In the characterization of N-substituted pyrazine-2-carboxamide derivatives, elemental analysis is a standard procedure performed after synthesis and purification. mdpi.comnih.gov For example, in the synthesis of various 3-chloro-N-benzylpyrazine-2-carboxamide derivatives, elemental analysis was performed to confirm their composition. The results showed a high degree of agreement between the calculated and found elemental percentages, validating the successful synthesis of the target molecules. mdpi.com

The table below presents data from the elemental analysis of several N-substituted pyrazine-2-carboxamide compounds, illustrating the application of this methodology.

Compound NameMolecular FormulaElementCalculated (%)Found (%)Source
3-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamideC₁₂H₁₂ClN₃OC58.1958.01 mdpi.com
H4.885.13 mdpi.com
N16.9616.69 mdpi.com
3-Chloro-N-(2,4-dichlorobenzyl)pyrazine-2-carboxamideC₁₂H₉Cl₃N₃OC45.2545.49 mdpi.com
H2.853.11 mdpi.com
N13.2012.89 mdpi.com
3-Chloro-N-(3-chlorobenzyl)pyrazine-2-carboxamideC₁₂H₉Cl₂N₃OC51.0950.85 mdpi.com
H3.223.58 mdpi.com
N14.8914.53 mdpi.com
3-Amino-N-benzylpyrazine-2-carboxamideC₁₂H₁₂N₄OC63.1562.68 nih.gov
H5.305.67 nih.gov
N24.5524.31 nih.gov

Preclinical Metabolism and Pharmacokinetics of N Methylpyrazine 2 Carboxamide Derivatives

In Vitro Metabolic Stability Studies

In vitro assays are fundamental in early drug development to predict a compound's metabolic stability and to identify potential metabolites. These studies typically utilize subcellular fractions, such as liver microsomes, or whole-cell systems, like hepatocytes, which contain a comprehensive suite of metabolic enzymes.

The metabolic stability of a drug candidate is a key determinant of its oral bioavailability and half-life. This is often first assessed by incubating the compound with liver microsomes or hepatocytes. nih.gov Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases. Hepatocytes, being the primary liver cells, contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors, offering a more complete picture of metabolic processes. asm.org

For pyrazinecarboxamide derivatives, these incubations are performed using liver preparations from various species (e.g., mouse, rat, dog, monkey, and human) to understand inter-species differences in metabolism. The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance, a measure of the metabolic stability.

While specific data for N-methylpyrazine-2-carboxamide is not extensively published, studies on its close analog, pyrazinamide (B1679903) (PZA), show that it is primarily metabolized in the liver. nih.gov A hepatic amidase is responsible for the initial hydrolysis of PZA to pyrazinoic acid (PA). nih.govnih.gov This primary metabolic step is crucial for its activity and subsequent elimination.

Table 1: In Vitro Systems for Metabolic Stability Assessment

In Vitro System Key Features Relevant Enzymes Application for this compound
Liver Microsomes Subcellular fraction (ER) Phase I (CYP450s, FMOs) Assessment of oxidative metabolism, N-demethylation.
Hepatocytes Intact liver cells Phase I and Phase II enzymes Comprehensive metabolic profiling, including oxidation, hydrolysis, and conjugation.
Liver S9 Fraction Cytosol + Microsomes Phase I and cytosolic Phase II enzymes Broader metabolic screening than microsomes alone.

Phase I metabolism typically involves the introduction or unmasking of functional groups on the parent molecule, making it more polar and susceptible to Phase II conjugation. For this compound, several Phase I metabolic pathways can be anticipated based on its structure and the known metabolism of related compounds like PZA.

The primary Phase I metabolic pathways for PZA involve hydrolysis and oxidation. nih.gov A hepatic amidase converts PZA to its primary metabolite, pyrazinoic acid (PA). nih.govresearchgate.net Subsequently, xanthine oxidase can hydroxylate PA to 5-hydroxypyrazinoic acid (5-OH-PA). nih.govresearchgate.net An alternative pathway involves the direct oxidation of PZA by xanthine oxidase to 5-hydroxy-pyrazinamide (5-OH-PZA), which is then hydrolyzed to 5-OH-PA. nih.govnih.gov

For this compound, the following Phase I reactions are plausible:

Hydrolysis: Similar to PZA, the amide bond can be hydrolyzed by amidases to yield pyrazinoic acid and methylamine.

Oxidation/Hydroxylation: The pyrazine (B50134) ring is susceptible to oxidation, likely mediated by cytochrome P450 enzymes or xanthine oxidase, to form hydroxylated metabolites.

N-Demethylation: The N-methyl group is a prime site for N-demethylation, a common reaction catalyzed by CYP enzymes, which would yield pyrazine-2-carboxamide (PZA).

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. mdpi.com Common Phase II reactions include glucuronidation, sulfation, and glutathione conjugation. mdpi.com

While the major metabolic pathway for PZA is hydrolysis and oxidation, a minor Phase II reaction involving conjugation with glycine to form pyrazinuric acid has been reported. nih.gov For this compound, if hydroxylated metabolites are formed during Phase I, they would be susceptible to glucuronidation. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), would attach a glucuronic acid moiety to the hydroxyl group, creating a highly water-soluble glucuronide conjugate ready for elimination. nih.gov The formation of glucuronides is a major clearance pathway for many drugs containing hydroxyl groups. nih.gov

Table 2: Potential Metabolic Pathways for this compound

Phase Reaction Type Potential Metabolite Key Enzymes
Phase I N-Demethylation Pyrazine-2-carboxamide Cytochrome P450s
Phase I Amide Hydrolysis Pyrazinoic Acid Amidase
Phase I Ring Hydroxylation Hydroxy-N-methylpyrazine-2-carboxamide Xanthine Oxidase, CYPs
Phase II Glucuronidation Hydroxy-N-methylpyrazine-2-carboxamide glucuronide UGTs
Phase II Amino Acid Conjugation Pyrazinuric Acid (following hydrolysis) N-acyltransferases

In Vivo Metabolic Profiling in Animal Models

Following in vitro characterization, in vivo studies in animal models are conducted to understand the complete pharmacokinetic and metabolic profile of a drug candidate in a whole-organism system.

In vivo studies involve administering the compound to animal species such as mice, rats, or guinea pigs and collecting biological samples like blood, urine, and feces over time. researchgate.net Analysis of these samples, typically using liquid chromatography-mass spectrometry (LC-MS), allows for the identification and quantification of the parent drug and its metabolites.

For PZA, in vivo studies have shown that after an oral dose, the drug and its metabolites are predominantly excreted through the kidneys. nih.gov Within 36 hours, about 70% of the dose is found in the urine, with the major components being pyrazinoic acid (PA), 5-hydroxy-pyrazinamide (5-OH-PZA), and 5-hydroxy-pyrazinoic acid (5-OH-PA), with only a small fraction remaining as the unchanged parent drug. nih.gov These in vivo findings confirm the metabolic pathways identified in vitro and provide quantitative data on the relative importance of each pathway. Similar studies would be essential to confirm the metabolic fate of this compound in a living system.

A significant challenge in preclinical drug development is the potential for differences in drug metabolism between laboratory animals and humans. To address this, chimeric mouse models with "humanized" livers have been developed. mdpi.com These mice have their own liver cells largely replaced by functional human hepatocytes. mdpi.com

These models, such as the PXB-mouse®, can have livers engrafted with up to 95% human hepatocytes and have been shown to closely mimic human metabolic profiles for various drugs. mdpi.com They express human CYP enzymes and Phase II conjugation pathways. mdpi.com The use of such models is particularly valuable for compounds where human-specific metabolites are suspected or where significant interspecies differences are observed in standard animal models. mdpi.com For a compound like this compound, a humanized liver mouse model could provide a more accurate prediction of its metabolic fate in humans, identifying potentially unique human metabolites and improving the translation of preclinical data to clinical trials.

Preclinical Pharmacokinetic Characterization of this compound Derivatives

The preclinical evaluation of this compound derivatives involves a thorough characterization of their pharmacokinetic profiles in various animal models. These studies are crucial for predicting the behavior of these compounds in humans, including their absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters helps in the selection of promising drug candidates for further development.

Assessment of Blood Clearance and Distribution in Animal Models

The assessment of blood clearance and distribution provides insights into how this compound derivatives are eliminated from the body and where they accumulate. These pharmacokinetic parameters are typically evaluated in species such as mice, rats, dogs, and monkeys.

Research on a potent and selective MET kinase inhibitor, a complex N-substituted pyrazine carboxamide derivative known as GNE-A, revealed variable plasma clearance across different preclinical species. In mice and dogs, the plasma clearance was low, recorded at 15.8 and 2.44 mL/min/kg, respectively. In contrast, moderate clearance was observed in rats and monkeys, with values of 36.6 and 13.9 mL/min/kg, respectively. The volume of distribution for this compound ranged from 2.1 to 9.0 L/kg across the species tested, indicating that the compound distributes into the tissues. The terminal elimination half-life also varied, ranging from 1.67 hours in rats to 16.3 hours in dogs.

Another study on pyrazine-2-diazohydroxide, a related pyrazine derivative, in beagle dogs and mice also provided key pharmacokinetic data. In dogs administered an intravenous bolus, the plasma half-life was 7.3 minutes, with an apparent volume of distribution of 577 ml/kg and a total body clearance of 55 ml/min per kg. In mice, the half-life was 5.8 minutes, the volume of distribution was 250 ml/kg, and the total body clearance was 30 ml/min per kg. Following intravenous administration in mice, the highest levels of radioactivity were found in the liver and kidney, indicating these organs as primary sites of distribution and potentially, elimination.

Furthermore, studies on hydrophilic pyrazine-bis(carboxamides) have shown that these derivatives can exhibit plasma clearance equivalent to that of iothalamate, a standard agent for measuring glomerular filtration rate. This suggests that for some derivatives, renal excretion is a major clearance pathway.

Table 1: Pharmacokinetic Parameters of GNE-A in Different Animal Models

SpeciesPlasma Clearance (mL/min/kg)Volume of Distribution (L/kg)Terminal Half-Life (h)Oral Bioavailability (%)
Mouse15.82.1 - 9.0-88.0
Rat36.62.1 - 9.01.6711.2
Monkey13.92.1 - 9.0-72.4
Dog2.442.1 - 9.016.355.8

Factors Influencing Microsomal Metabolism and Permeability

Microsomal Metabolism:

The metabolic fate of pyrazine carboxamide derivatives is often dictated by the enzymes present in liver microsomes. For instance, the well-known antitubercular drug pyrazinamide, a related compound, is primarily metabolized by a microsomal deamidase to its active form, pyrazinoic acid. This acid is then further hydroxylated by xanthine oxidase. This indicates that the carboxamide group is a key site for metabolic transformation.

Another example is favipiravir (T-705), a pyrazine carboxamide derivative, which undergoes intracellular phosphoribosylation to its active form. While not a direct microsomal metabolism of the parent drug, it highlights the importance of cellular enzymes in the bioactivation of this class of compounds. The metabolism of favipiravir is also influenced by aldehyde oxidase.

Furthermore, studies on 2-mercaptopyrazine, a presumed metabolite of a pyrazine derivative, have shown that it can undergo S-methylation catalyzed by both microsomal and cytosolic enzymes. This suggests that for derivatives containing sulfur moieties, methylation could be a relevant metabolic pathway. The microsomal S-methylation was found to be inhibited by known inhibitors of microsomal thiol methyltransferase (TMT).

Permeability:

The permeability of this compound derivatives across biological membranes, such as the intestinal epithelium, is a key factor in their oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal permeability of drug candidates.

For the pyrazine carboxamide derivative GNE-A, transporter studies in MDCK-MDR1 and MDCKII-Bcrp1 cells suggested that it is likely a substrate for the efflux transporters MDR1 (P-glycoprotein) and BCRP. Efflux transporters can actively pump drugs out of cells, thereby reducing their intracellular concentration and limiting their oral absorption and distribution to tissues like the brain.

Plasma protein binding is another factor that influences the distribution and availability of a drug for its target and for metabolism and excretion. GNE-A exhibited high plasma protein binding, with 96.7-99.0% of the drug being bound in the plasma. High protein binding can limit the fraction of free drug available to exert its pharmacological effect and to be cleared by metabolic enzymes. In contrast, certain hydrophilic pyrazine-bis(carboxamides) have been shown to have low plasma protein binding, a property that facilitates their renal excretion.

Table 2: Factors Potentially Influencing the Metabolism and Permeability of Pyrazine Carboxamide Derivatives

FactorObservation with Related CompoundsPotential Implication for this compound Derivatives
Microsomal Enzymes Pyrazinamide is metabolized by microsomal deamidase. Favipiravir is metabolized by aldehyde oxidase. 2-mercaptopyrazine is S-methylated by microsomal thiol methyltransferase.The N-methyl and carboxamide moieties are likely sites for metabolism by microsomal enzymes.
Efflux Transporters GNE-A is a substrate for MDR1 and BCRP.Efflux by these transporters could limit oral bioavailability and tissue penetration.
Plasma Protein Binding GNE-A shows high plasma protein binding (96.7-99.0%). Hydrophilic pyrazine-bis(carboxamides) show low plasma protein binding.The extent of plasma protein binding will significantly affect the free drug concentration and distribution.

Future Directions and Emerging Research Avenues for N Methylpyrazine 2 Carboxamide

Exploration of Novel Biological Targets and Therapeutic Applications

Research into pyrazine-2-carboxamide derivatives is expanding beyond their traditional antimicrobial applications, with scientists identifying a range of novel biological targets. These explorations open up possibilities for new therapeutic uses in oncology, immunology, and agriculture.

One significant area of investigation is in kinase inhibition. Certain pyrazine (B50134) carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial oncogenic driver in various cancers. acs.org A recently discovered pyrazine carboxamide, AZ3246, has shown high selectivity as an inhibitor for Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of the T-cell receptor signaling pathway, marking it as a promising target for immuno-oncology. nih.govfigshare.com The pyrazine scaffold is also being explored for its ability to inhibit TrkA, a receptor tyrosine kinase implicated in tumor growth and pain. rsc.org

Beyond cancer, these compounds show potential in agriculture. Substituted N-phenylpyrazine-2-carboxamides have been evaluated as herbicides due to their ability to inhibit photosynthesis. mdpi.com Specifically, they can block the photosynthetic electron transport (PET) chain in plant chloroplasts. nih.govnih.gov A novel scaffold, pyrazine-carboxamide-diphenyl-ether, was designed using a fragment recombination strategy to act as a succinate (B1194679) dehydrogenase inhibitor (SDHI), a vital enzyme for fungal respiration, indicating its potential as a new class of fungicide. acs.org

Furthermore, pyrazine carboxamide derivatives are being investigated as "elicitors" in plant biotechnology. These compounds can stimulate plant tissue cultures to increase the production of valuable secondary metabolites, such as flavonoids and flavonolignans, which have pharmaceutical and nutraceutical applications. phcog.comnih.gov This application leverages the compound's interaction with plant signaling pathways to enhance the synthesis of commercially desirable natural products.

Table 1: Novel Biological Targets for Pyrazine-2-Carboxamide Derivatives

Biological Target Therapeutic/Application Area Example Compound Class
Fibroblast Growth Factor Receptor (FGFR) Oncology Pyrrolopyrazine Carboxamides acs.org
Hematopoietic Progenitor Kinase 1 (HPK1) Immuno-oncology Pyrazine Carboxamides (e.g., AZ3246) nih.govfigshare.com
Photosynthetic Electron Transport (PET) Agriculture (Herbicides) N-alkyl substituted 3-aminopyrazine-2-carboxamides nih.gov
Succinate Dehydrogenase (SDH) Agriculture (Fungicides) Pyrazine-Carboxamide-Diphenyl-Ethers acs.org

Advanced Synthetic Strategies for Enhanced Compound Libraries and Scalable Production

The exploration of diverse biological activities for N-methylpyrazine-2-carboxamide and its analogs necessitates advanced synthetic methods that can rapidly generate large libraries of compounds and be scaled for industrial production. Modern techniques such as microwave-assisted synthesis and continuous-flow chemistry are becoming instrumental in achieving these goals.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of pyrazine carboxamide derivatives. This technology significantly reduces reaction times and often leads to higher yields compared to conventional heating methods. nih.govsciforum.net It has been effectively employed for key chemical steps like aminodehalogenation reactions to produce various N-substituted 3-aminopyrazine-2-carboxamides. sciforum.netresearchgate.net The efficiency of microwave heating facilitates the rapid creation of compound libraries for structure-activity relationship (SAR) studies. nih.gov

Continuous-flow chemistry represents another major advancement, offering a greener and more scalable alternative to traditional batch reactions. galchimia.com A continuous-flow system has been successfully developed for the enzymatic synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. rsc.orgnih.gov This method, utilizing an immobilized enzyme catalyst (Lipozyme® TL IM), allows for reactions to be conducted at lower temperatures and with shorter residence times in more environmentally friendly solvents like tert-amyl alcohol. rsc.orgrsc.org Such systems are highly scalable and provide a basis for the rapid and efficient industrial production of pyrazine-derived drugs. rsc.org These advanced strategies are crucial for building the extensive and diverse compound libraries needed to explore the full therapeutic potential of the pyrazine-2-carboxamide scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of complex datasets to predict the biological activity of novel compounds. For this compound and its derivatives, these computational approaches are being used to build predictive models, guide compound design, and elucidate structure-activity relationships (SAR).

A primary application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies have been successfully used to create predictive equations that correlate the structural or physicochemical properties of pyrazine-2-carboxylic acid amides with their biological activities, such as cytotoxicity. nih.gov By calculating electronic and structural descriptors using methods like Density Functional Theory (DFT), researchers can build models to estimate the activity of new, unsynthesized compounds. nih.gov Such models have shown a high correlation between predicted and experimental activities for pyrazine derivatives' antiproliferative effects. semanticscholar.org

These computational tools help in understanding which molecular features are most important for a desired biological effect. For instance, in the development of pyrazinamide analogues, QSAR models have highlighted the importance of lipophilicity and specific electronic properties of substituents for activities like inhibiting photosynthetic electron transport. sciforum.net More advanced techniques, such as artificial neural networks (ANN), have demonstrated even greater predictive power than traditional multiple linear regression models for this class of compounds. semanticscholar.org While direct application on this compound is part of a broader trend, AI algorithms have been used to build QSAR models for structurally related imidazopyrazine derivatives to guide the design of new kinase inhibitors. researchgate.net This integration of AI allows for a more rational, data-driven approach to designing the next generation of pyrazine-based therapeutic agents.

Development of Advanced Preclinical Models for Efficacy and Metabolism Studies

Translating promising in vitro results into successful clinical outcomes remains a significant hurdle in drug development. For compounds like this compound, the development and application of advanced preclinical models that more accurately mimic human physiology are critical for improving the prediction of efficacy and metabolism.

Traditional preclinical testing relies heavily on animal models and 2D cell cultures, which often fail to replicate the complex interactions within the human body. The next frontier in preclinical evaluation involves the use of microphysiological systems (MPS), such as organ-on-a-chip (OOC) technologies. These devices culture human cells in a 3D microenvironment with fluid flow, creating a more realistic simulation of organ function. For a compound like this compound, a liver-on-a-chip model could provide crucial insights into its metabolism by human liver enzymes and predict potential drug-induced liver injury (DILI), a common reason for drug failure.

Furthermore, multi-organ-on-a-chip platforms can model the interaction between different organs, such as the gut-liver axis, to study the absorption, distribution, metabolism, and excretion (ADME) profile of an orally administered drug. These advanced models offer the potential for higher throughput screening and can reduce the reliance on animal testing, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement). While specific studies utilizing these models for this compound are still emerging, their application represents a crucial future direction for assessing the safety and efficacy of this and other pyrazine derivatives before they enter human trials.

Investigation of Biosynthesis and Environmental Fate of Pyrazine-2-carboxamides in Microbial Systems

Understanding the lifecycle of pyrazine-2-carboxamides in nature, from their creation by microorganisms to their breakdown in the environment, is a critical area of emerging research. This knowledge has implications for both biotechnological production and environmental remediation.

Recent breakthroughs in synthetic biology have demonstrated the feasibility of microbial biosynthesis of pyrazine derivatives. Researchers have successfully engineered the bacterium Pseudomonas putida to produce 5-methyl-2-pyrazinecarboxylic acid de novo from glucose. vu.lt This was achieved by redirecting the microbe's L-threonine metabolic pathway and introducing monooxygenase enzymes to perform the final chemical modifications. vu.lt Such biosynthetic pathways offer a sustainable and environmentally friendly alternative to chemical synthesis for producing valuable pyrazine compounds. vu.lt The natural production of pyrazines is also known in several other bacterial genera, including Bacillus and Streptomyces. researchgate.net

Conversely, the ability of microorganisms to degrade these compounds is crucial for understanding their environmental fate. nih.gov Studies have shown that bacteria can utilize pyrazine compounds as a source of carbon and nitrogen. nih.govresearchgate.net A newly isolated strain, Stenotrophomonas sp. HCU1, has been shown to reductively degrade pyrazine-2-carboxylate. nih.govdntb.gov.ua Similarly, research on wastewater and cow dung has identified a consortium of bacteria, including Bacillus sp., Pseudomonas sp., and Corynebacterium sp., capable of mineralizing pyrazine-2-carboxamide. researchgate.net This microbial degradation is a key process in the natural attenuation of nitrogen heterocyclic compounds in the environment. mdpi.compnas.org Further investigation into these metabolic pathways could lead to novel bioremediation strategies for environments contaminated with these chemicals.

Challenges and Opportunities in Translating Preclinical Findings to Novel Research Paradigms

The journey of this compound and its analogs from promising preclinical candidates to established therapeutic agents or commercial products is fraught with challenges, yet rich with opportunities. Successfully navigating this transition requires a deep understanding of the compound's structure-activity relationships (SAR), physicochemical properties, and biological interactions.

A significant challenge lies in optimizing the physicochemical properties of pyrazine carboxamides for specific biological targets. For instance, while increased lipophilicity can enhance the permeation of the highly lipophilic mycobacterial cell wall, it can also lead to poor solubility and off-target effects. mdpi.comnih.gov The development of effective antitubercular agents from this class requires a delicate balance between activity and properties that allow for effective distribution and low toxicity. rsc.org Overcoming drug resistance in pathogens like Mycobacterium tuberculosis is another major hurdle, demanding the design of novel derivatives that can bypass existing resistance mechanisms. researchgate.net

However, these challenges create opportunities for innovation. The pyrazine scaffold is a versatile platform for medicinal chemistry, and the growing understanding of its SAR provides a roadmap for rational drug design. mdpi.comnih.gov The discovery of novel biological targets in oncology and agriculture opens up entirely new research paradigms and commercialization avenues. nih.govacs.org The application of advanced synthetic methods like flow chemistry and computational tools like AI can accelerate the discovery-optimization cycle, making it faster and more cost-effective to identify lead compounds with improved "drug-like" properties. rsc.orgresearchgate.net The ultimate opportunity lies in leveraging these multidisciplinary approaches to translate the fundamental science of pyrazine carboxamides into novel and effective solutions for human health and agriculture.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methylpyrazine-2-carboxamide derivatives, and how do reaction conditions influence product purity?

  • The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with methylamine or N-methylaniline precursors. For example, describes two pathways:

  • Pathway 1 : Activation of 3-methylpyrazine-2-carboxylic acid with isobutyl chloroformate in CH₂Cl₂ at −15°C, followed by reaction with N-methyl-2-nitroaniline (yield: 22%).
  • Pathway 2 : Use of trimethylacetyl chloride in 1,2-dichloroethane under reflux, yielding 27% after purification.
  • Key factors include temperature control (−15°C to room temperature), solvent polarity (CH₂Cl₂ vs. 1,2-dichloroethane), and stoichiometric ratios of activating agents (e.g., di-isopropyl-ethylamine). Low yields highlight challenges in steric hindrance and rotamer formation .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • ¹H NMR : Distinguishes rotamers (e.g., 72.5% vs. 27.5% populations in ) via split signals for methyl groups (δ 2.67–3.58 ppm) and aromatic protons .
  • ESI-MS : Confirms molecular ion peaks (e.g., m/z 273.0 [M+H]⁺) and adducts (e.g., [M+Na]⁺ at 295.1) .
  • X-ray crystallography (where applicable): Resolves stereochemical ambiguities, as demonstrated for structurally related hydrazinecarboxamides in .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

  • Protein-binding studies : Modified ultrafiltration with human serum albumin (HSA) quantifies binding affinity, as shown for oxicam derivatives in .
  • DNA/BSA interaction assays : Fluorescence quenching or UV-Vis titration evaluates intercalation or groove-binding modes (e.g., palladium(II) complexes in ).

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be improved?

  • Catalyst optimization : demonstrates that vanadate catalysts (e.g., LaVOₓ) enhance selectivity in pyrazine ammoxidation, achieving 85% yield of 2-cyanopyrazine. Applying similar strategies (e.g., V-rich surfaces) could improve carboxamide synthesis .
  • Alternative activating agents : Replace traditional chloroformates with uronium salts (e.g., HATU) to reduce side reactions.

Q. How do structural modifications (e.g., substituent position, heterocyclic rings) affect biological activity?

  • Substituent effects : Electron-withdrawing groups (e.g., nitro in ) may reduce solubility but enhance DNA intercalation.
  • Heterocyclic fusion : Pyrazolo[3,4-b]pyrazine derivatives ( ) show antifungal activity, suggesting that ring fusion broadens bioactivity .

Q. What methodologies resolve contradictions in reactivity data between different synthetic pathways?

  • Kinetic vs. thermodynamic control : Pathway 1 () favors rotamer A (72.5%) at low temperatures, while Pathway 2 under reflux may favor thermodynamically stable rotamers.
  • Computational modeling : Density Functional Theory (DFT) calculations (as in ) predict transition states and explain yield disparities .

Q. How are metal complexes of this compound ligands designed for catalytic or medicinal applications?

  • Ligand design : Pyrazinecarboxamides act as bidentate ligands for Ru(II) or Mn(II) (). Chelation strength depends on pyrazine ring substitution and carboxamide conformation .
  • Activity correlation : Palladium(II) complexes () exhibit enhanced DNA binding vs. free ligands, attributed to charge and coordination geometry .

Key Recommendations for Researchers

  • Prioritize rotamer analysis (¹H NMR) to avoid misinterpreting spectral data .
  • Explore heterogeneous catalysis (e.g., LaVOₓ) for scalable synthesis .
  • Combine experimental and computational approaches to resolve mechanistic ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methylpyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methylpyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.